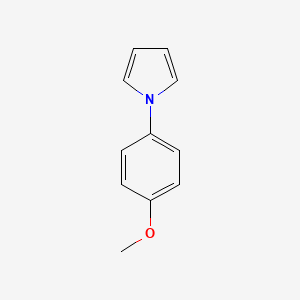

1-(4-Methoxyphenyl)-1H-pyrrole

Descripción general

Descripción

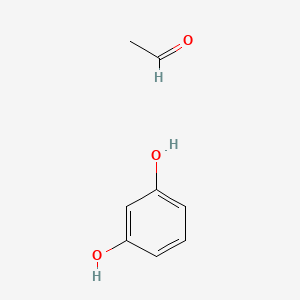

1-(4-Methoxyphenyl)-1H-pyrrole is a chemical compound with the molecular formula C10H12O2 . It is a useful reagent for the preparation of β-methylsulfonylated N-heterocycles .

Molecular Structure Analysis

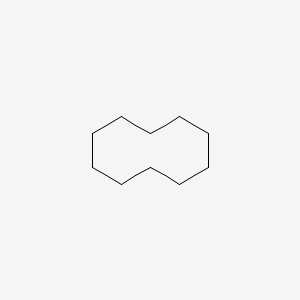

The molecular structure of 1-(4-Methoxyphenyl)-1H-pyrrole includes a molecular weight of 164.2011 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

1-(4-Methoxyphenyl)-1H-pyrrole has been involved in various chemical reactions. For instance, (S)-1-(4-methoxyphenyl) ethanol was synthesized from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst . Another study showed that (S)-1-(4-methoxyphenyl) ethanol can be employed as an important precursor for the synthesis of cycloalkyl [b] indoles with the treatment function for general allergic response .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-Methoxyphenyl)-1H-pyrrole include a molecular weight of 164.2011 . Unfortunately, the search did not yield more specific physical and chemical properties of this compound.Aplicaciones Científicas De Investigación

1. Synthesis and Structure Determination

- Application Summary : This compound is used in the synthesis of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide .

- Methods of Application : The reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .

- Results : The reaction yielded 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide with an 88% yield .

2. Antioxidant and Antimicrobial Efficacy

- Application Summary : The compound is used in the synthesis of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, which has antioxidant and antimicrobial properties .

- Methods of Application : The compound is synthesized by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .

- Results : The synthesized compounds were evaluated for their antioxidant and antimicrobial activities. Antimicrobial studies revealed the more noxious nature of metal complexes compared to ligand against various strains of bacteria and fungi .

3. Photolysis Studies

- Application Summary : 1-(4-Methoxyphenyl)ethanol, a derivative of 1-(4-Methoxyphenyl)-1H-pyrrole, is used to study the steady-state and nanosecond, laser-flash photolysis .

- Methods of Application : The compound is used to produce 4-(1-chloro-ethyl)-anisole .

- Results : The results of these studies are not provided in the source .

4. Synthesis of 1-(4-Methoxyphenyl)-5-Methyl-N’-(2-Oxoindolin-3-Ylidene)-1H-1,2,3-Triazole-4-Carbohydrazide

- Application Summary : This compound is used in the synthesis of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide .

- Methods of Application : The reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .

- Results : The reaction yielded 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide with an 88% yield .

5. Fragrance and Flavoring Agent

- Application Summary : Acetanisole, a derivative of 1-(4-Methoxyphenyl)-1H-pyrrole, is used as a fragrance and a flavoring agent in food .

- Methods of Application : Acetanisole can be prepared synthetically by Friedel-Crafts acylation of anisole with acetyl chloride .

- Results : Acetanisole has an aroma described as sweet, fruity, nutty, and similar to vanilla. In addition, acetanisole can sometimes smell like butter or caramel .

6. Biocatalytic Production of Enantiopure (S)-1-(4-Methoxyphenyl) Ethanol

- Application Summary : 1-(4-Methoxyphenyl) ethanol, a derivative of 1-(4-Methoxyphenyl)-1H-pyrrole, is used in the biocatalytic production of enantiopure (S)-1-(4-methoxyphenyl) ethanol .

- Methods of Application : The compound is used for the asymmetric bioreduction of 4-methoxyacetophenone .

- Results : The results of these studies are not provided in the source .

4. Synthesis of Heterocycles

- Application Summary : This compound is used in the synthesis of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide .

- Methods of Application : The reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .

- Results : The reaction yielded 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide with an 88% yield .

5. Fragrance and Flavoring Agent

- Application Summary : Acetanisole, a derivative of 1-(4-Methoxyphenyl)-1H-pyrrole, is used as a fragrance and a flavoring agent in food .

- Methods of Application : Acetanisole can be prepared synthetically by Friedel-Crafts acylation of anisole with acetyl chloride .

- Results : Acetanisole has an aroma described as sweet, fruity, nutty, and similar to vanilla. In addition, acetanisole can sometimes smell like butter or caramel .

6. Biocatalytic Production of Enantiopure (S)-1-(4-Methoxyphenyl) Ethanol

- Application Summary : 1-(4-Methoxyphenyl) ethanol, a derivative of 1-(4-Methoxyphenyl)-1H-pyrrole, is used in the biocatalytic production of enantiopure (S)-1-(4-methoxyphenyl) ethanol .

- Methods of Application : The compound is used for the asymmetric bioreduction of 4-methoxyacetophenone .

- Results : The results of these studies are not provided in the source .

Safety And Hazards

The safety data sheet for a related compound, 2-Propanone, 1-(4-methoxyphenyl)-, indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eye, and to use personal protective equipment .

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-13-11-6-4-10(5-7-11)12-8-2-3-9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFMHHMFUMBCGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70297602 | |

| Record name | 1-(4-Methoxyphenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-1H-pyrrole | |

CAS RN |

5145-71-1 | |

| Record name | 5145-71-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5145-71-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methoxyphenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Methoxyphenyl)-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

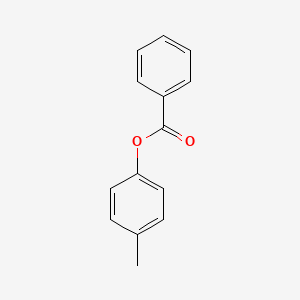

![3-[[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl]amino]-N-[4-[(2-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]benzamide](/img/no-structure.png)

![Chloro[p-[(2-hydroxy-1-naphthyl)azo]phenyl]mercury](/img/structure/B1584698.png)